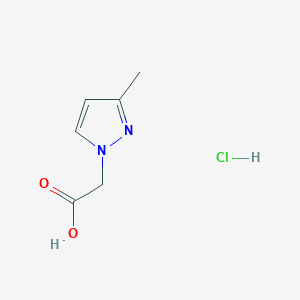

2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOOWZZORMECSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820711-48-5 | |

| Record name | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, forming the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride has been investigated for its potential as an anti-inflammatory agent. Its structural similarity to other pyrazole derivatives suggests it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Study: Anti-inflammatory Effects

A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain pathways. The compound's ability to modulate COX-2 activity could lead to the development of new anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Fungicidal Activity

Research indicates that this compound can be used as a precursor for synthesizing fungicides. Its derivatives have shown effectiveness against various fungal pathogens affecting crops, thus providing a potential solution for crop protection.

Case Study: Crop Protection

A patent describes the synthesis of pyrazole derivatives that demonstrate fungicidal properties against pathogens like Fusarium and Botrytis. The study highlights their application in agriculture as effective agents for controlling plant diseases, thereby improving crop yield and sustainability .

Material Science

Polymer Chemistry

The compound has been explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymeric materials with specific properties.

Data Table: Polymerization Results

| Polymer Type | Monomer Used | Resulting Properties |

|---|---|---|

| Poly(pyrazole-acrylate) | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | Enhanced thermal stability |

| Pyrazole-based Coatings | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | Improved adhesion and corrosion resistance |

Synthesis of Novel Compounds

Synthetic Pathways

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex pyrazole derivatives. Its ability to undergo various chemical reactions makes it valuable for creating new pharmaceutical agents.

Case Study: Synthesis of Pyrazoline Derivatives

A recent publication illustrated a one-pot synthesis method utilizing this compound to produce pyrazoline derivatives with potential antitumor activity. The method was noted for its efficiency and high yield, demonstrating the compound's utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Methyl Groups: The 3-methyl group in the target compound improves steric stability and lipophilicity compared to unsubstituted analogs (e.g., 118054-57-2) .

Salt Form : Hydrochloride salts universally enhance water solubility, critical for bioavailability in biological systems .

Functional Group Variations: Esters vs. Acids

Ethyl 2-(3-Aminopyrazol-1-yl)acetate Hydrochloride (895571-89-8)

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : 205.64 g/mol

- Key Features : Ethyl ester group replaces the carboxylic acid.

- Lower polarity may improve membrane permeability compared to the target compound .

Heterocyclic Variants: Imidazole vs. Pyrazole

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride (3251-69-2)

- Molecular Formula : C₅H₇ClN₂O₂

- Molecular Weight : 162.57 g/mol

- Key Features : Imidazole ring (two nitrogen atoms) instead of pyrazole.

- Lower molecular weight and simpler structure may reduce synthetic complexity but limit functional versatility .

Biologische Aktivität

2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a compound derived from the pyrazole family, known for its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl group and an acetic acid moiety. This configuration is significant as it contributes to the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. In a comparative study, compounds similar to this compound showed significant inhibition of inflammation in animal models. For instance, certain pyrazolone derivatives demonstrated up to 87% inhibition of inflammation compared to standard drugs like phenylbutazone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | % Inhibition (2h) | % Inhibition (3h) | Reference |

|---|---|---|---|

| Pyrazolone A | 58.95% | 70.56% | |

| Pyrazolone B | 87.35% | 86.67% | |

| Phenylbutazone | 57.41% | 70.56% |

2. Analgesic Effects

The analgesic activity of pyrazole derivatives has been observed in various experimental setups. The compound has been reported to provide pain relief comparable to conventional analgesics, indicating its potential for therapeutic use in pain management .

3. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potent antibacterial properties .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.125 | |

| Compound B | S. aureus | 8 | |

| Compound C | C. albicans | Moderate |

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines such as lung, breast, and prostate cancer cells .

Case Study: Anticancer Efficacy

In a study involving breast cancer cells (MDA-MB-231), pyrazole derivatives demonstrated significant antiproliferative effects with IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating strong potential for further development as anticancer agents .

The biological activities of pyrazole derivatives are attributed to their ability to interact with specific molecular targets involved in inflammatory pathways, microbial resistance mechanisms, and cancer cell proliferation processes. For instance, the inhibition of cyclooxygenase enzymes (COX) is a common pathway through which anti-inflammatory effects are mediated .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, and how can reaction efficiency be optimized?

- Synthetic Routes :

- Nucleophilic Substitution : React 3-methyl-1H-pyrazole with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 50–80°C for 3–6 hours. Post-reaction, acidify with HCl to precipitate the hydrochloride salt .

- Alternative Catalysis : Use NaN₃ in DMF to enhance reactivity, followed by quenching with ice water and recrystallization from ethanol for purification .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates due to better solubility of intermediates .

- Temperature Control : Maintain 50–60°C to balance reaction speed and byproduct formation .

- Purification : Recrystallization from ethanol or aqueous ethanol yields high-purity products (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Key Techniques :

- ¹H/¹³C NMR : Confirm the pyrazole ring substitution pattern and acetic acid linkage. For example, the methyl group on pyrazole appears as a singlet at δ 2.1–2.3 ppm .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (MW 191.6 g/mol) via ESI-MS or MALDI-TOF .

- Resolving Contradictions :

- Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if crystals are obtainable).

- Re-purify samples to rule out impurities affecting spectral data .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazard Mitigation :

- Eye/Respiratory Protection : Use goggles and fume hoods due to potential irritation risks (analogous to pyrazole derivatives) .

- First-Aid Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water .

- Storage : Store in airtight containers in a well-ventilated area to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

- Methodological Approach :

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model substituent effects on reaction thermodynamics and kinetics .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Machine Learning : Train models on existing pyrazole derivative datasets to predict optimal reaction conditions .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

- Experimental Design :

- Substituent Variation : Modify the pyrazole methyl group or acetic acid chain to assess impact on bioactivity (e.g., antimicrobial assays) .

- Bioassay Integration : Test derivatives against target enzymes (e.g., kinase inhibition) using fluorescence-based assays .

- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, steric bulk) with activity trends .

Q. How can reaction conditions be optimized using Design of Experiments (DoE) methodologies?

- DoE Framework :

- Factor Screening : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield and minimize byproducts .

- Continuous-Flow Systems : Implement flow chemistry for precise control of residence time and temperature, improving scalability and reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Root Cause Investigation :

- Purity of Starting Materials : Impurities in 3-methyl-1H-pyrazole or chloroacetic acid can reduce yields .

- Reaction Monitoring : Use TLC or in-situ IR to detect incomplete reactions or side products .

- Reproducibility Checks : Repeat experiments under identical conditions, documenting deviations (e.g., humidity, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.